1,4-Diphenylcyclopenta[d][1,2]oxazine

SR-BI inhibition HDL lipid transport chemical probe potency ranking

1,4-Diphenylcyclopenta[d][1,2]oxazine (also designated BLT-3, ChemBridge ID is a synthetic heterocyclic compound featuring a cyclopentane ring fused to a 1,2-oxazine core with phenyl substituents at positions 1 and 4. It functions as a selective, reversible inhibitor of scavenger receptor class B type I (SR-BI), blocking SR-BI-mediated selective lipid uptake from high-density lipoprotein (HDL) and cholesterol efflux to HDL, while paradoxically enhancing HDL binding affinity to the receptor.

Molecular Formula C19H13NO
Molecular Weight 271.3 g/mol
CAS No. 109940-24-1
Cat. No. B1667138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Diphenylcyclopenta[d][1,2]oxazine
CAS109940-24-1
SynonymsBLT3;  BLT 3;  BLT-3
Molecular FormulaC19H13NO
Molecular Weight271.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C3C=CC=C3C(=NO2)C4=CC=CC=C4
InChIInChI=1S/C19H13NO/c1-3-8-14(9-4-1)18-16-12-7-13-17(16)19(21-20-18)15-10-5-2-6-11-15/h1-13H
InChIKeySZURTHZUMQPHPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Diphenylcyclopenta[d][1,2]oxazine (BLT-3, CAS 109940-24-1): A Cyclopenta-Oxazine SR-BI Inhibitor for Atherosclerosis and Lipid Transport Research


1,4-Diphenylcyclopenta[d][1,2]oxazine (also designated BLT-3, ChemBridge ID 5106931) is a synthetic heterocyclic compound featuring a cyclopentane ring fused to a 1,2-oxazine core with phenyl substituents at positions 1 and 4 . It functions as a selective, reversible inhibitor of scavenger receptor class B type I (SR-BI), blocking SR-BI-mediated selective lipid uptake from high-density lipoprotein (HDL) and cholesterol efflux to HDL, while paradoxically enhancing HDL binding affinity to the receptor [1]. The compound is one of five chemically distinct Block Lipid Transport (BLT) compounds identified from a high-throughput screen and is widely used as a chemical probe to dissect SR-BI function in lipid metabolism, atherosclerosis, and coronary heart disease research [1][2].

Why Generic Substitution Fails: Chemical Scaffold Determines Mechanistic and Assay Behavior for 1,4-Diphenylcyclopenta[d][1,2]oxazine in SR-BI Pharmacology


The five BLT compounds (BLT-1 through BLT-5) are explicitly described as 'chemically distinct' in the primary literature, spanning four unrelated chemical classes—thiosemicarbazone, cyclopenta-oxazine, urea, and hydrazide [1]. Despite sharing a common molecular target (SR-BI in a membrane lipid environment), these compounds exhibit quantitatively divergent IC50 values, differential uptake-versus-efflux inhibition ratios, distinct cell-to-liposome activity concordance, and varying HDL binding enhancement windows [2]. Consequently, procurement of a generic 'SR-BI inhibitor' without specifying the chemical scaffold risks introducing uncontrolled variables: a thiosemicarbazone (BLT-1) introduces nanomolar potency but also metal-chelating activity absent in the oxazine scaffold; a urea-based inhibitor (BLT-4) exhibits cross-inhibition of the ABCA1 transporter not observed with BLT-3 [2]. The following quantitative evidence demonstrates why 1,4-diphenylcyclopenta[d][1,2]oxazine cannot be interchanged with its BLT-series analogs without compromising experimental interpretability.

Quantitative Differentiation Evidence: 1,4-Diphenylcyclopenta[d][1,2]oxazine (BLT-3) Versus Closest SR-BI Inhibitor Analogs


Potency Ranking of 1,4-Diphenylcyclopenta[d][1,2]oxazine Relative to BLT-1, BLT-4, and BLT-5 in SR-BI-Mediated DiI-HDL and [3H]CE-HDL Lipid Uptake

In a direct head-to-head comparison of all five BLT compounds in parallel assays, 1,4-diphenylcyclopenta[d][1,2]oxazine (BLT-3) occupies an intermediate potency position. For DiI-HDL uptake in ldlA[mSR-BI] cells, BLT-3 exhibits an IC50 of 0.51 ± 0.15 µM (n=3), placing it approximately 8.5-fold less potent than BLT-1 (0.06 ± 0.04 µM) but 3.9-fold more potent than BLT-4 (2.0 ± 1.0 µM) and 13.9-fold more potent than BLT-5 (7.1 ± 3.7 µM) [1]. For [3H]CE-HDL selective uptake in the same cell line, BLT-3 shows an IC50 of 2.3 ± 1.5 µM (n=6), compared to BLT-1 (0.35 ± 0.18 µM), BLT-4 (3.9 ± 0.76 µM), and BLT-5 (13.8 ± 8.5 µM) [1]. In Y1-BS1 adrenocortical cells, BLT-3 exhibits an IC50 of 1.7 µM (n=2), compared to BLT-1 (0.38 µM), BLT-4 (4.4 µM), and BLT-5 (8.0 µM), confirming that the rank order is conserved across cell types [1].

SR-BI inhibition HDL lipid transport chemical probe potency ranking

Differential Inhibition of SR-BI-Mediated Cholesterol Efflux Versus Selective Lipid Uptake by 1,4-Diphenylcyclopenta[d][1,2]oxazine

A key mechanistic distinction of 1,4-diphenylcyclopenta[d][1,2]oxazine is its preferential inhibition of SR-BI-mediated lipid uptake over cholesterol efflux. BLT-3 inhibits [3H]cholesterol efflux to HDL with an IC50 of 17.2 ± 4.0 µM (n=3), which is 7.5-fold higher than its IC50 for [3H]CE-HDL uptake (2.3 ± 1.5 µM) in the same ldlA[mSR-BI] cell line [1]. This contrasts sharply with BLT-1, where the efflux IC50 (0.15 ± 0.09 µM) is actually lower than the uptake IC50 (0.35 ± 0.18 µM), yielding an efflux/uptake ratio of ~0.43 [1]. BLT-4 and BLT-5 also show elevated efflux/uptake ratios (14.1-fold and 5.5-fold, respectively), but with substantially higher absolute IC50 values and larger variability (BLT-4 efflux IC50: 54.9 ± 35.2 µM; BLT-5: 75.3 ± 40.1 µM) [1]. The authors noted that 'in the cases of BLT-3, BLT-4, and BLT-5, the IC50FCs for efflux were higher than those for uptake, suggesting that the BLTs may have uncovered possible differences in the mechanisms of uptake and efflux' [1].

cholesterol efflux selective lipid uptake SR-BI transport mechanism mechanistic uncoupling

Cell-Free Liposome Reconstitution Versus Intact Cell Assay Concordance for 1,4-Diphenylcyclopenta[d][1,2]oxazine Target Engagement

The 2008 Biochemistry study directly compared BLT inhibition of [3H]CE-HDL selective uptake in intact ldlA[mSR-BI] cells versus purified mSR-BI-t1 reconstituted into phosphatidylcholine/cholesterol liposomes [1]. 1,4-Diphenylcyclopenta[d][1,2]oxazine (BLT-3) demonstrated near-identical potency across both systems: IC50 of 2.3 ± 1.5 µM in cells (n=6) versus 2.0 ± 0.1 µM in liposomes (n=2), yielding a cell/liposome ratio of 1.15 [1]. In contrast, BLT-1 showed a 1.7-fold difference (cells: 0.057 ± 0.015 µM; liposomes: 0.098 ± 0.053 µM), and BLT-5 exhibited a 1.9-fold difference (cells: 13.8 ± 8.5 µM; liposomes: 25.9 ± 1.7 µM) [1]. Statistical analysis confirmed no significant difference between cell and liposome IC50 values for BLT-3 (P = 0.7975), whereas other BLTs showed varying degrees of system-dependent behavior [1].

SR-BI reconstitution liposome assay target engagement cell-free pharmacology

Chemical Scaffold Differentiation: 1,4-Diphenylcyclopenta[d][1,2]oxazine Avoids Thiosemicarbazone Metal-Chelating and ABCA1 Cross-Inhibition Liabilities

1,4-Diphenylcyclopenta[d][1,2]oxazine belongs to the cyclopenta-fused 1,2-oxazine heterocycle class and is one of four 'chemically distinct' BLT scaffolds confirmed to directly target SR-BI [1]. This chemical class distinction has functional consequences. BLT-1 and BLT-2 are thiosemicarbazones—a class with established metal-chelating activity (copper chelation); BLT-1's sulfur atom in the thiosemicarbazone moiety is essential for its inhibitory activity, and replacement with oxygen yields the inactive semicarbazone BLT-1sc [1]. BLT-4 (N-(2-methoxyphenyl)-N'-2-naphthylurea) exhibits cross-inhibition of the ABCA1 cholesterol transporter, raising the possibility 'that the direct target of BLT-4 might not be SR-BI' or that it has additional targets beyond SR-BI [1]. BLT-3, as a 1,2-oxazine, lacks the thiosemicarbazone sulfur, the urea pharmacophore, and the hydrazide moiety of BLT-5 (N'-[1-(4-aminophenyl)ethylidene]-2-iodobenzohydrazide), providing a structurally orthogonal chemical probe for SR-BI studies [1].

chemical scaffold selectivity thiosemicarbazone oxazine heterocycle off-target liability

Window of Separation Between 125I-HDL Binding Enhancement and Lipid Transport Inhibition for 1,4-Diphenylcyclopenta[d][1,2]oxazine

All five BLT compounds paradoxically enhance HDL binding to SR-BI while inhibiting lipid transport, but the quantitative separation between these two effects differs markedly across the series [1]. For 1,4-diphenylcyclopenta[d][1,2]oxazine (BLT-3), the IC50 for enhancing 125I-HDL binding is 46.5 ± 49.3 µM (n=3), which is 20.2-fold higher than its IC50 for inhibiting [3H]CE-HDL uptake (2.3 µM) [1]. BLT-3 reduces the apparent Kd of HDL binding from 16.6 µg/mL (no BLT) to 8.0 µg/mL and slows the off-rate (Koff) from 0.11 min⁻¹ to 0.08 min⁻¹, without altering Bmax [1]. In contrast, BLT-1's binding enhancement IC50 (0.088 ± 0.05 µM) is 4.0-fold lower than its transport inhibition IC50 (0.35 µM), meaning BLT-1 maximally enhances binding at concentrations below those required for transport inhibition [1]. BLT-4 and BLT-5 show intermediate separation: binding IC50 of 24.9 µM (6.4-fold above transport) and 18.0 µM (1.3-fold above transport), respectively [1].

HDL binding affinity SR-BI allosteric modulation binding-transport uncoupling Kd modulation

Optimal Research Application Scenarios for 1,4-Diphenylcyclopenta[d][1,2]oxazine (BLT-3) Based on Verified Quantitative Differentiation


Mechanistic Dissection of SR-BI-Mediated Selective Lipid Uptake Versus Cholesterol Efflux Pathways

When a research program aims to determine whether a biological process depends specifically on SR-BI's lipid uptake function versus its cholesterol efflux function, 1,4-diphenylcyclopenta[d][1,2]oxazine (BLT-3) is the preferred chemical probe. Its 7.5-fold separation between uptake inhibition (IC50 2.3 µM) and efflux inhibition (IC50 17.2 µM) enables concentration-titration experiments (e.g., 1–5 µM range) that selectively block selective lipid uptake while leaving cholesterol efflux largely intact [1]. This is not achievable with BLT-1, which inhibits both functions with near-equivalent potency (efflux/uptake ratio 0.43), nor with BLT-4 or BLT-5, whose efflux IC50 values exceed 50 µM, approaching solubility-limited ranges [1].

Chemical Probe Studies Requiring a Non-Thiosemicarbazone, Non-Urea SR-BI Inhibitor Scaffold for Target Selectivity Interpretation

In experiments where SR-BI inhibition must be interpreted without the confounding variables of metal chelation (a property of thiosemicarbazone-based BLT-1 and BLT-2) or ABCA1 transporter cross-inhibition (documented for urea-based BLT-4), 1,4-diphenylcyclopenta[d][1,2]oxazine provides the structurally cleanest option among the four validated BLT scaffolds [1][2]. This is particularly important for studies in macrophage foam cell models where both SR-BI and ABCA1 contribute to cholesterol homeostasis, or in cell systems where copper-dependent enzymes may be affected by thiosemicarbazone chelators [1].

Cell-Free Reconstituted Liposome Assays for Direct Target Engagement Validation of SR-BI

For biochemical studies employing purified SR-BI reconstituted into liposomes, 1,4-diphenylcyclopenta[d][1,2]oxazine (BLT-3) offers the highest assay concordance between cell-free and cell-based systems (cell IC50 2.3 µM vs liposome IC50 2.0 µM; P = 0.7975; ratio 1.15) [1]. This property makes BLT-3 the most suitable BLT-series compound for bridging biochemical target engagement data with cellular phenotypic readouts, minimizing the risk that apparent potency differences between assay formats reflect compound-specific artifacts rather than true pharmacology [1].

Atherosclerosis and Reverse Cholesterol Transport Research Requiring Defined Chemical Matter with Published Quantitative Pharmacology

For cardiovascular research programs investigating reverse cholesterol transport and atherosclerosis mechanisms, 1,4-diphenylcyclopenta[d][1,2]oxazine (BLT-3) is supported by the most comprehensive publicly available comparative dataset among the non-BLT-1 BLT-series members, including IC50 values across two cell lines, two lipid transport readouts (DiI and [3H]CE), cholesterol efflux, HDL binding parameters (Kd, Koff, Bmax), cell-free liposome confirmation, and reversibility data [1][2]. The compound is commercially available with defined purity specifications (≥95%) and characterized physical properties (melting point 143–143.5 °C, density 1.15 g/cm³), enabling reproducible procurement and experimental replication .

Quote Request

Request a Quote for 1,4-Diphenylcyclopenta[d][1,2]oxazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.